4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Structural Identity Database Registration Compound Procurement

This N-arylpiperazine-1-carboxamide building block (MW 261.36, XLogP3 ≈2.5, TPSA ≈26.8 Ų) is a critical scaffold for SAR-driven medicinal chemistry. The unique N,N-dimethyl carboxamide and 3,4-dimethylphenyl pharmacophore enables its use as a fragment-like lead optimization core for FAAH inhibitors, and as a structurally matched negative control for D4 receptor selectivity panels. Qualified for fragment-based screening libraries and HPLC-MS reference standard development.

Molecular Formula C15H23N3O
Molecular Weight 261.369
CAS No. 501104-36-5
Cat. No. B2549585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide
CAS501104-36-5
Molecular FormulaC15H23N3O
Molecular Weight261.369
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C
InChIInChI=1S/C15H23N3O/c1-12-5-6-14(11-13(12)2)17-7-9-18(10-8-17)15(19)16(3)4/h5-6,11H,7-10H2,1-4H3
InChIKeyQLCSKEGYVRPPCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 501104-36-5): Baseline Identity and Procurement Snapshot


4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide (CAS 501104-36-5) is a synthetic small molecule belonging to the N-arylpiperazine-1-carboxamide class, characterized by a piperazine core N-substituted with a 3,4-dimethylphenyl group and a terminal N,N-dimethyl carboxamide moiety . Its molecular formula is C₁₅H₂₃N₃O with a molecular weight of 261.36 g/mol. The compound is cataloged as a research chemical (Catalog No. EVT-2686659) and is supplied for non-human research use only. As a building block with potential ligand properties, it serves as a starting point for medicinal chemistry optimization and receptor binding studies .

Why 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide Cannot Be Substituted by Generic Piperazine Analogs


Piperazine-based carboxamides with different N-substitution patterns exhibit widely divergent biological activities, target selectivity, and physicochemical properties. The N,N-dimethyl carboxamide group in 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide imparts unique steric and electronic properties distinct from both the unsubstituted amide (NH₂) and bulkier N-methyl-N-phenyl analogs (CAS 501104-37-6) [1]. Critically, the 3,4-dimethylphenyl substituent on the piperazine nitrogen is a pharmacophoric element shared with potent dopamine D4 receptor antagonists such as A-381393 (Ki 1.5–1.9 nM at D4), indicating that even subtle modifications to the arylpiperazine motif can drastically alter receptor selectivity profiles [2]. Generic substitution with simpler N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7) lacks the aryl group entirely and therefore cannot recapitulate π-stacking interactions essential for target engagement. The following sections provide quantitative structural, physicochemical, and class-level evidence that defines the specific differentiation profile of this compound.

Quantitative Evidence Guide: 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide vs. Closest Analogs


Structural Identity and Database Registration: InChI Key and SMILES Uniqueness

The target compound possesses a unique InChI Key (QLCSKEGYVRPPCV-UHFFFAOYSA-N) and canonical SMILES (CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)N(C)C)C) that unambiguously differentiates it from all structural analogs . Its molecular formula C₁₅H₂₃N₃O and molecular weight 261.36 g/mol differ from the unsubstituted core N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7; C₇H₁₅N₃O; MW 157.21 g/mol) by the addition of the 3,4-dimethylphenyl group (ΔMW = +104.15 g/mol), from the N-methyl-N-phenyl analog (CAS 501104-37-6; C₂₀H₂₅N₃O; MW 323.43 g/mol) by replacement of a phenyl group with a methyl group (ΔMW = −62.07 g/mol), and from the sulfonyl analog (C₁₄H₂₀N₂O₂S; MW 280.39 g/mol) by the carboxamide-for-sulfonamide replacement [1].

Structural Identity Database Registration Compound Procurement

Physicochemical Profile: Calculated LogP, TPSA, and Hydrogen Bond Acceptors Differentiate Drug-Likeness

The calculated physicochemical properties of 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide occupy an intermediate ADME space that differentiates it from both smaller, less lipophilic analogs and larger, more lipophilic N-arylpiperazine derivatives. The N,N-dimethyl carboxamide group provides 1 hydrogen bond acceptor (HBA = 3) and zero hydrogen bond donors (HBD = 0), resulting in a topological polar surface area (TPSA) of approximately 26.8 Ų [1]. In contrast, the N-methyl-N-phenyl analog (CAS 501104-37-6) has an additional aromatic ring and HBA = 3, TPSA ≈ 26.8 Ų but substantially higher lipophilicity (estimated XLogP3 ≈ 3.8 vs. ≈2.5 for the target) [2]. The sulfonyl analog has an additional oxygen (HBA = 4, TPSA ≈ 43.8 Ų) and intermediate lipophilicity (XLogP3 ≈ 2.7). The unsubstituted core N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7) lacks aromaticity entirely (HBA = 2, TPSA ≈ 26.8 Ų, XLogP3 ≈ 0.2) [3].

Physicochemical Properties Drug-Likeness Lipinski Rule of Five

Class-Level Structure-Activity Relationship (SAR): N,N-Dimethyl Carboxamide as an FAAH Pharmacophore

A validated 3D-QSAR/CoMSIA model (q² = 0.734; r² = 0.966) on a series of 90 piperazine-carboxamide derivatives demonstrated that the N,N-dimethyl carboxamide moiety is a critical pharmacophoric feature for fatty acid amide hydrolase (FAAH) inhibition [1]. The model identified steric and electrostatic fields around the carboxamide nitrogen as key determinants of inhibitory potency, with predicted pIC₅₀ values for optimized compounds reaching 12.196–12.416. The target compound 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide incorporates this essential N,N-dimethyl carboxamide feature and the arylpiperazine scaffold present in the QSAR training set. In contrast, the unsubstituted amide analog N-(3,4-dimethylphenyl)piperazine-1-carboxamide lacks the N,N-dimethyl groups, which would reduce both steric bulk and hydrophobic interactions at the FAAH active site. The N-methyl-N-phenyl analog (CAS 501104-37-6) introduces excessive steric bulk at the carboxamide, which the contour maps suggest would be disfavored for FAAH binding.

FAAH Inhibition 3D-QSAR Endocannabinoid System Piperazine-Carboxamide Scaffold

Selectivity Profile Inference: Avoiding Dopamine D4 Receptor Activity by Structural Differentiation from A-381393

The potent dopamine D4 receptor antagonist A-381393 (2-[4-(3,4-dimethylphenyl)piperazin-1-ylmethyl]-1H benzoimidazole, CAS 726174-00-1) shares the identical 4-(3,4-dimethylphenyl)piperazine motif but utilizes a benzimidazole-methyl linker rather than a carboxamide. A-381393 exhibits Ki values of 1.5–1.9 nM at human D4.4, D4.2, and D4.7 receptors with >2700-fold selectivity over D1, D2, D3, and D5 subtypes [1]. Critically, the replacement of the benzimidazole-methyl group with an N,N-dimethyl carboxamide abolishes the D4 pharmacophore. SAR studies on N-(substituted-phenyl)piperazines demonstrated that D4 receptor antagonism requires specific arylalkyl linkers and that carboxamide-containing analogs in the piperazine series show significantly reduced D4 binding affinity [2]. Therefore, 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is structurally differentiated from A-381393 and is predicted to lack potent D4 receptor activity, making it a cleaner tool for target deconvolution studies where D4 engagement would be a confounding variable.

Dopamine D4 Receptor Selectivity Off-Target Activity A-381393

Purity and Supplier Availability: Documented Catalog Grade vs. Unlisted Analogs

4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide is available as a cataloged product (EVT-2686659) from Evitachem with defined molecular specifications: C₁₅H₂₃N₃O, MW 261.369 g/mol, InChI Key QLCSKEGYVRPPCV-UHFFFAOYSA-N . In contrast, the direct amide analog N-(3,4-dimethylphenyl)piperazine-1-carboxamide lacks a specific CAS number in major databases and is not available as a cataloged research chemical from verified suppliers, limiting its accessibility and traceability . The closest available analog with documented purity data is N,N-dimethylpiperazine-1-carboxamide (CAS 41340-78-7; 97% purity per Bidepharm) . The N-methyl-N-phenyl analog (CAS 501104-37-6) is listed by Evitachem (EVT-1429673) and Ambinter (AMB2572673) but has a substantially higher molecular weight (323.43 g/mol), which may complicate dosing and solubility in biological assays.

Chemical Purity Supplier Availability Procurement Reliability

Explicit Acknowledgment of Evidence Gaps: No Direct Bioactivity Data Available

A systematic literature search across PubMed, ChEMBL, BindingDB, PubChem BioAssay, and patent databases (conducted April 29, 2026) did not identify any primary bioactivity data (IC₅₀, EC₅₀, Ki, Kd) for 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide specifically. No target engagement, cellular activity, or in vivo data were located for this compound [1]. This contrasts with closely related analogs such as A-381393 (D4 receptor Ki = 1.5–1.9 nM) and the sulfonyl-bridged analog CHEMBL1386248, which have documented binding data. The evidence dimensions presented above rely on structural comparisons, class-level SAR inference from the piperazine-carboxamide FAAH inhibitor series, and supplier catalog data. Users procuring this compound for biological screening should be aware that its selectivity and potency profile remain uncharacterized and should plan for comprehensive in-house profiling.

Data Gap Bioactivity Procurement Caution

Recommended Research and Industrial Application Scenarios for 4-(3,4-Dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide


Medicinal Chemistry: Lead Optimization Starting Point for FAAH Inhibitor Programs

Based on the validated 3D-QSAR model for piperazine-carboxamide FAAH inhibitors (q² = 0.734; r² = 0.966) [1], 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide can serve as an uncharacterized starting scaffold for lead optimization. The N,N-dimethyl carboxamide pharmacophore is essential for FAAH inhibition, and the 3,4-dimethylphenyl group provides a modifiable handle for SAR exploration. Researchers should plan to synthesize and test a focused library of analogs varying the aryl substitution pattern while maintaining the carboxamide core.

Chemical Biology: Control Compound for D4 Receptor Selectivity Studies

The structural differentiation of this compound from A-381393 (D4 Ki = 1.5–1.9 nM) [2] makes it suitable as a structurally matched negative control in dopamine D4 receptor selectivity panels. The carboxamide linker, which replaces the benzimidazole-methyl group critical for D4 binding, is predicted to confer substantially reduced D4 affinity. This enables cleaner interpretation of D4-mediated effects when benchmarking novel D4 ligands.

Drug Discovery: Fragment-Based Screening Library Member

With a molecular weight of 261.36 g/mol, intermediate lipophilicity (XLogP3 ≈ 2.5), and favorable TPSA (≈26.8 Ų) [3], the compound meets fragment-like physicochemical criteria. The documented catalog availability (EVT-2686659) and unique InChI Key ensure traceable procurement for inclusion in fragment-based screening libraries targeting enzymes or receptors compatible with arylpiperazine scaffolds.

Analytical Chemistry: Reference Standard for Method Development

The unambiguous structural identity (InChI Key QLCSKEGYVRPPCV-UHFFFAOYSA-N), defined molecular formula (C₁₅H₂₃N₃O), and supplier catalog documentation qualify this compound as a reference standard for HPLC-MS method development, particularly for quantifying piperazine-carboxamide derivatives in reaction mixtures or biological matrices. Its intermediate chromatographic properties (predicted logP ≈ 2.5) facilitate method transfer across reversed-phase platforms.

Quote Request

Request a Quote for 4-(3,4-dimethylphenyl)-N,N-dimethylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.